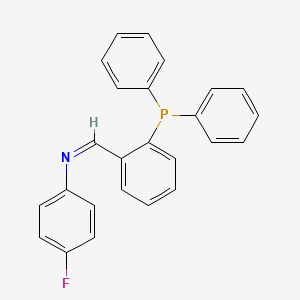
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry due to their ability to form stable complexes with various metals. The presence of both phosphine and imine functionalities in the molecule makes it a versatile ligand for various catalytic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-fluoroaniline. The reaction is usually carried out in a solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline has several applications in scientific research:
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus and nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- 2-(Diphenylphosphino)benzoic acid
- (S)-1-(2-(Diphenylphosphino)phenyl)ethylamine
Uniqueness
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can influence the electronic properties of the molecule. This can lead to different reactivity and selectivity in catalytic applications compared to similar compounds without the fluorine substituent .
Eigenschaften
CAS-Nummer |
492442-96-3 |
|---|---|
Molekularformel |
C25H19FNP |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
1-(2-diphenylphosphanylphenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C25H19FNP/c26-21-15-17-22(18-16-21)27-19-20-9-7-8-14-25(20)28(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19H |
InChI-Schlüssel |
IKUNJEKCAVXREA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


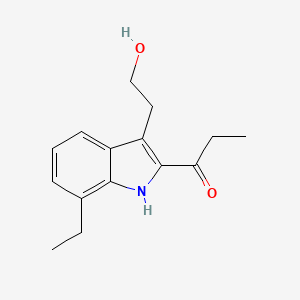
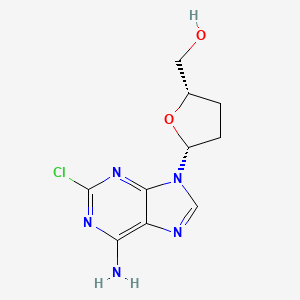


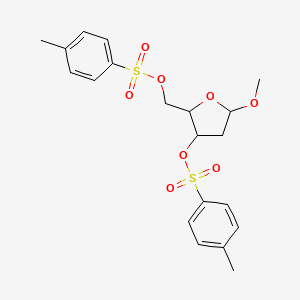
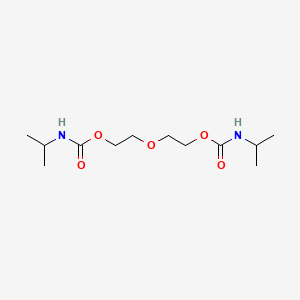
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
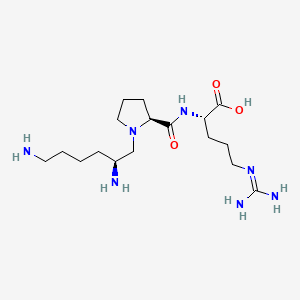
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

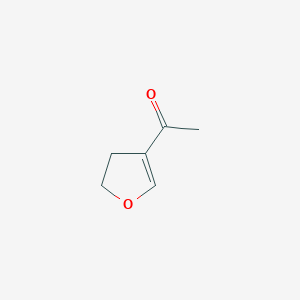

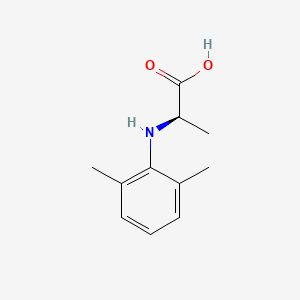
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
